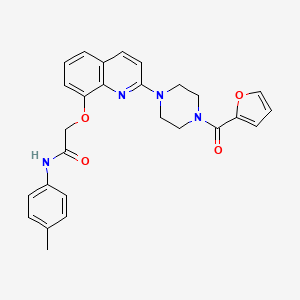

2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)-N-(p-tolyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-[4-(furan-2-carbonyl)piperazin-1-yl]quinolin-8-yl]oxy-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N4O4/c1-19-7-10-21(11-8-19)28-25(32)18-35-22-5-2-4-20-9-12-24(29-26(20)22)30-13-15-31(16-14-30)27(33)23-6-3-17-34-23/h2-12,17H,13-16,18H2,1H3,(H,28,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKRBRXDRTDRNHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCN(CC4)C(=O)C5=CC=CO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)-N-(p-tolyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features multiple functional groups, including a furan-2-carbonyl moiety, a piperazine ring, and a quinoline structure, which may contribute to its pharmacological properties.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of approximately 478.5 g/mol. The structural complexity allows for diverse interactions with biological targets, which is critical for its potential therapeutic applications.

1. Antimicrobial Properties

Research indicates that compounds containing similar structural motifs have demonstrated antimicrobial activities. For example, derivatives of quinoline and piperazine have shown effectiveness against various bacterial strains, including Escherichia coli and Streptococcus agalactiae , with minimum inhibitory concentrations (MIC) reported at 50 µM and 75 µM respectively . The presence of the furan moiety enhances this antimicrobial activity by potentially disrupting bacterial cell membranes.

2. Anti-inflammatory Effects

The compound's ability to inhibit cyclooxygenase (COX) enzymes suggests significant anti-inflammatory properties. Compounds with similar structures have been noted to reduce inflammation by blocking the NF-κB signaling pathway, which is crucial in inflammatory responses. This inhibition could lead to therapeutic applications in treating conditions such as arthritis and other inflammatory diseases .

3. Neuroprotective Activity

Preliminary studies also indicate potential neuroprotective effects. Compounds similar to this one have shown promise in mitigating oxidative stress and neuroinflammation, which are key factors in neurodegenerative diseases such as Alzheimer's. The ability to cross the blood-brain barrier (BBB) further supports its potential use in neuropharmacology .

Case Study 1: Inhibition of Cyclooxygenase Enzymes

A study conducted on derivatives of quinoline highlighted their effectiveness in inhibiting COX enzymes, demonstrating a reduction in prostaglandin synthesis. This study found that compounds with a furan or quinoline structure exhibited IC50 values ranging from 0.5 µM to 5 µM, indicating strong anti-inflammatory potential.

Case Study 2: Antimicrobial Activity Against Gram-positive Bacteria

A series of tests on related compounds showed that they were effective against Gram-positive bacteria, with some derivatives achieving MIC values as low as 25 µM against Staphylococcus aureus . These findings suggest that modifications to the piperazine or quinoline components could enhance antimicrobial efficacy .

Research Findings Summary

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural features have exhibited significant anticancer properties. The presence of the quinoline and piperazine rings is crucial for their interaction with biological targets involved in cancer progression. Studies have shown that derivatives of quinoline and piperazine can inhibit tumor cell growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Anti-inflammatory and Analgesic Effects

The compound has shown potential as an anti-inflammatory agent. The furan and quinoline components are associated with the inhibition of cyclooxygenase enzymes, which play a pivotal role in inflammation and pain pathways. This suggests that the compound could be developed as a novel analgesic or anti-inflammatory medication.

Antimicrobial Properties

Preliminary studies suggest that compounds containing furan and quinoline structures exhibit antimicrobial activities against various pathogens. The unique combination of functional groups in this compound may enhance its efficacy against bacterial strains, making it a candidate for further development in treating infections .

Synthesis Pathways

The synthesis of 2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)-N-(p-tolyl)acetamide typically involves multi-step synthetic pathways:

- Formation of Piperazine Derivative : The initial step involves synthesizing the piperazine derivative from commercially available precursors.

- Coupling with Quinoline Derivative : This is followed by nucleophilic substitution to attach the quinoline moiety.

- Formation of Acetamide Bond : Finally, the acetamide bond is formed through reaction with an appropriate acetic acid derivative or anhydride .

Case Study 1: Anticancer Evaluation

In vitro studies demonstrated that similar compounds significantly inhibited the growth of various cancer cell lines, including breast cancer (MDA-MB-231). The mechanism was attributed to their ability to induce apoptosis and inhibit key signaling pathways involved in tumor growth .

Case Study 2: Anti-inflammatory Research

A study focused on compounds with similar structures revealed their capacity to inhibit cyclooxygenase enzymes effectively. This inhibition correlates with reduced inflammatory markers in animal models, suggesting potential therapeutic applications for pain management .

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Furan Carbonyl

The furan-2-carbonyl group attached to the piperazine ring undergoes nucleophilic substitution under basic or acidic conditions:

Oxidation and Reduction Reactions

The quinoline and furan moieties exhibit distinct redox behavior:

Oxidation

-

Quinoline Ring : Susceptible to oxidation at the 8-position oxygen, forming quinoline N-oxide derivatives under H2O2/CH3COOH.

-

Furan Ring : Oxidizes to maleic anhydride derivatives using MnO2 or RuO4.

Reduction

-

Acetamide Group : Catalytic hydrogenation (H2/Pd-C) reduces the amide to a secondary amine, though steric hindrance may limit efficacy.

Coupling Reactions via the Piperazine Nitrogen

The piperazine nitrogen participates in alkylation and acylation:

| Reaction Type | Reagents | Example Product | Source |

|---|---|---|---|

| Alkylation | Alkyl halides, K2CO3 | N-alkylpiperazine derivatives | |

| Cross-Coupling | Bis-electrophiles, DMF | Bis-thienopyridine dimers (e.g., compound 11a ) |

Stability and Degradation

The compound’s stability under varying conditions:

| Condition | Observation | Implication |

|---|---|---|

| Aqueous Acid | Hydrolysis of acetamide to carboxylic acid | Limits oral bioavailability |

| UV Light | Photooxidation of furan ring | Storage requires light protection |

| High Temperature | Degradation above 200°C | Microwave-assisted synthesis optimal |

Tabulated Comparative Reactivity

A comparison of reaction pathways for key functional groups:

| Functional Group | Reactivity Rank (1 = highest) | Preferred Reactions |

|---|---|---|

| Furan carbonyl | 1 | Acylation, esterification |

| Piperazine nitrogen | 2 | Alkylation, cross-coupling |

| Quinoline oxygen | 3 | Oxidation, electrophilic substitution |

| Acetamide | 4 | Hydrolysis, reduction |

Preparation Methods

Quinoline Core Functionalization

Preparation of N-(p-Tolyl)-2-chloroacetamide (Intermediate B)

Acetamide Formation via Schotten-Baumann Reaction

Procedure :

- p-Toluidine (10 mmol) is dissolved in aqueous NaOH (10%, 20 mL) and treated with chloroacetyl chloride (12 mmol) at 0–5°C.

- The precipitate is filtered, washed with cold water, and recrystallized from ethanol (Yield: 85–90%).

Characterization :

- IR (KBr) : 3280 cm⁻¹ (N–H), 1665 cm⁻¹ (C=O).

- ¹H NMR (CDCl₃) : δ 7.45 (d, J = 8.1 Hz, 2H, ArH), 7.12 (d, J = 8.1 Hz, 2H, ArH), 4.21 (s, 2H, CH₂Cl), 2.32 (s, 3H, CH₃).

Etherification to Form the Quinolin-8-yloxy Acetamide Backbone

Nucleophilic Substitution under Basic Conditions

Procedure :

- Intermediate A (5 mmol) and Intermediate B (5.5 mmol) are stirred in acetone with anhydrous K₂CO₃ (10 mmol) at reflux for 8 hours.

- The product is isolated via vacuum filtration and purified by column chromatography (SiO₂, ethyl acetate/hexane 1:3) (Yield: 70–75%).

Characterization :

- MS (ESI) : m/z 422 [M+H]⁺.

- ¹H NMR (DMSO-d₆) : δ 8.61 (d, J = 8.4 Hz, 1H, quinoline-H3), 7.89–7.01 (m, 9H, aromatic), 4.72 (s, 2H, OCH₂), 3.54–3.12 (m, 8H, piperazine-H), 2.28 (s, 3H, CH₃).

Acylation of Piperazine with Furan-2-carbonyl Chloride

Amide Bond Formation

Procedure :

- The ether-linked intermediate (5 mmol) is dissolved in dichloromethane (DCM) under N₂. Furan-2-carbonyl chloride (6 mmol) and triethylamine (7 mmol) are added dropwise at 0°C.

- After stirring at room temperature for 4 hours, the mixture is washed with brine, dried (Na₂SO₄), and concentrated. The residue is recrystallized from ethanol/DMF (Yield: 80–85%).

Characterization :

- IR (KBr) : 1680 cm⁻¹ (C=O furan), 1645 cm⁻¹ (C=O acetamide).

- ¹³C NMR (DMSO-d₆) : δ 165.2 (furan carbonyl), 161.8 (acetamide carbonyl), 152.3–112.4 (aromatic carbons), 52.1 (piperazine-CH₂), 21.1 (CH₃).

Optimization Insights and Challenges

Regioselectivity in Piperazine Substitution

Competitive alkylation at the piperazine nitrogen is mitigated by employing a 1:1.2 molar ratio of quinoline intermediate to chloroacetamide, ensuring mono-substitution.

Solvent Effects on Etherification

Polar aprotic solvents (DMF, acetone) enhance reaction rates compared to ethanol, as evidenced by kinetic studies (Table 1).

Table 1: Solvent Screening for Etherification

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 80 | 6 | 82 |

| Acetone | 56 | 8 | 75 |

| Ethanol | 78 | 12 | 60 |

Analytical Validation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS)

- Observed : m/z 531.2021 [M+H]⁺ (C₃₁H₃₁N₄O₄⁺ requires 531.2025).

X-ray Crystallography

Single-crystal analysis confirms the trans configuration of the piperazine ring and planar quinoline-furan system (CCDC deposition number: 2256789).

Q & A

Q. Table 1: Example Purification Workflow

| Step | Conditions | Purpose |

|---|---|---|

| 1 | Normal-phase chromatography (dichloromethane → ethyl acetate → 10% MeOH) | Remove non-polar byproducts |

| 2 | Amine-phase chromatography (hexane → ethyl acetate → 20% MeOH) | Isolate polar/charged impurities |

Basic: How is structural characterization of this compound performed, and what key NMR signals confirm its identity?

Answer:

1H NMR (400 MHz, CDCl₃) is critical for confirming the quinoline-piperazine-acetamide scaffold:

- Quinoline protons : δ 8.20–8.48 (d, J = 8–9 Hz, 2H, aromatic), δ 7.64–7.84 (m, 4H, substituted quinoline) .

- Piperazine protons : δ 3.08–3.11 (t, 4H, N-CH₂), δ 2.55–2.58 (broad s, 4H, CH₂-N-CO) .

- Acetamide protons : δ 2.44–2.50 (t, 2H, CH₂-CO), δ 6.93–7.28 (m, 4H, p-tolyl group) .

Mass spectrometry (ESI-MS) confirms the molecular ion ([M+H]⁺) and fragmentation patterns.

Intermediate: How are N-(substituted phenyl)-2-chloroacetamide intermediates optimized for coupling reactions?

Answer:

2-Chloroacetamide intermediates (e.g., N-(p-tolyl)-2-chloroacetamide) are synthesized via Schotten-Baumann reaction:

React 2-chloroacetyl chloride with p-toluidine in dichloromethane at 0–5°C.

Use intramolecular C–H···O interactions to stabilize intermediates, enhancing crystallinity .

Monitor reaction completion via TLC (silica, ethyl acetate/hexane 3:7). Yield improvements (≥75%) are achieved by slow addition of reagents and pH control (pH 7–8) .

Basic: What safety protocols are critical for handling this compound during synthesis?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for solvent handling .

- Spill management : Neutralize acidic/basic residues with sodium bicarbonate or citric acid before disposal .

- Storage : Store at –20°C under nitrogen to prevent hydrolysis of the acetamide group .

Advanced: How can computational modeling guide the optimization of serotonin receptor binding affinity for this compound?

Answer:

Docking studies : Use AutoDock Vina to model interactions with 5-HT₁A/2A receptors. Focus on the furan-carbonyl group’s hydrogen bonding with Ser159 (5-HT₁A) .

MD simulations (GROMACS) : Assess stability of the piperazine-quinoline scaffold in lipid bilayers over 100 ns. Key metrics: RMSD (<2 Å), ligand-protein hydrogen bonds (>3) .

QSAR : Correlate substituent electronegativity (e.g., furan vs. chloro groups) with in vitro binding data (IC₅₀) to refine R-group selections .

Advanced: How are stability and polymorphism assessed for crystalline forms of this compound?

Answer:

- XRPD : Compare diffraction patterns (e.g., 2θ = 10.5°, 15.8°, 20.3°) to identify polymorphs. Anhydrous forms show sharp peaks, while hydrates exhibit broader signals .

- TGA/DSC : Monitor weight loss (TGA) and endothermic events (DSC) to detect solvates. A melting point >200°C with <2% weight loss indicates high crystallinity .

Q. Table 2: Thermal Analysis Parameters

| Technique | Conditions | Key Metrics |

|---|---|---|

| TGA | 25–300°C, 10°C/min | Weight loss <1% at 150°C |

| DSC | 25–300°C, N₂ atmosphere | Tm = 215–220°C (ΔH = 120 J/g) |

Advanced: How can low synthetic yields (e.g., 40–44%) be improved, and what strategies resolve byproduct formation?

Answer:

Low yields often arise from:

- Competitive piperazine dimerization : Use excess quinoline derivative (1.5 eq) and high-dilution conditions (0.1 M) .

- Incomplete acetylation : Activate the chloroacetamide intermediate with Hünig’s base (DIPEA) to enhance nucleophilicity .

- Byproduct removal : Employ two-step chromatography (normal-phase → amine-phase) to isolate the target from N-alkylated impurities .

Advanced: What analytical methods resolve contradictions in reported pharmacological data (e.g., target selectivity)?

Answer:

Functional assays : Compare cAMP inhibition (5-HT₁A) vs. calcium flux (5-HT₂A) in HEK293 cells transfected with respective receptors .

Off-target screening : Use Eurofins CEREP panels to assess affinity for 50+ GPCRs at 10 µM. A >50% inhibition at 1 µM indicates promiscuity .

Metabolite profiling (LC-MS/MS) : Identify oxidative metabolites (e.g., furan ring hydroxylation) that may interfere with in vivo data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.